![molecular formula C16H21NO3 B563708 rac 7-Hydroxy Propranolol-d5 CAS No. 1184982-94-2](/img/no-structure.png)
rac 7-Hydroxy Propranolol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac 7-Hydroxy Propranolol-d5” is a labeled metabolite of Propranolol . It has a molecular weight of 280.37 and a molecular formula of C16H16D5NO3 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “rac 7-Hydroxy Propranolol-d5” is represented by the formula C16H16D5NO3 . This indicates that it contains 16 carbon atoms, 16 hydrogen atoms, 5 deuterium atoms (a stable isotope of hydrogen), 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “rac 7-Hydroxy Propranolol-d5” include a molecular weight of 280.37 and a molecular formula of C16H16D5NO3 .Wissenschaftliche Forschungsanwendungen
1. Cellular Response to Beta-Adrenergic Agonists
Shappell et al. (2000) examined the effects of ractopamine (RAC) and its stereoisomers on cyclic AMP production and concentrations of protein and DNA in mouse skeletal muscle cells. They found that RAC significantly increased these variables in myoblasts and this effect was blocked by propranolol. Their research highlights the cellular response to beta-adrenergic agonists and the potential impact on muscle cells (Shappell et al., 2000).
2. Chemoenzymatic Synthesis
Kong et al. (2015) successfully synthesized R- and S-enantiomers of propranolol using an engineered epoxide hydrolase. This process was highly enantioselective and offers an eco-friendly route for synthesizing these compounds, which could have significant implications in pharmaceutical production (Kong et al., 2015).
3. Enantiomerically Pure Precursors
Wünsche et al. (1996) synthesized enantiomerically pure precursors of beta-blockers like propranolol through lipase-catalyzed kinetic resolution. This study offers insights into the synthesis of optically active compounds, critical in the pharmaceutical industry (Wünsche et al., 1996).
4. Novel Sorbents for Enantioselective Performance
Ma et al. (2019) developed novel sorbents for the enantioselective extraction of propranolol hydrochloride. Their findings could have implications for the separation and purification processes in pharmaceutical manufacturing (Ma et al., 2019).
5. Cytochrome P450 Isozymes in Metabolism
Masubuchi et al. (1994) explored the role of cytochrome P450 isozymes in propranolol metabolism, specifically in human liver microsomes. Understanding these metabolic pathways is crucial for drug development and personalized medicine (Masubuchi et al., 1994).
6. Enantioselective Chromatography
Geiser et al. (1999) described the direct, preparative enantioselective chromatography of rac-propranolol using carbon dioxide-based mobile phases. This research is significant for the pharmaceutical industry in terms of enantioselective separation processes (Geiser et al., 1999).
7. Central Serotonergic System and Anticonflict Effects
Takao et al. (1992) investigated the anticonflict effects of d-AP159 and buspirone, revealing insights into the interaction of drugs like propranolol with the central serotonergic system (Takao et al., 1992).
8. Substrate Stereoselectivity in Metabolism
Masubuchi et al. (1993) studied the substrate stereoselectivity of propranolol enantiomers in rat liver microsomes, contributing to our understanding of drug metabolism and the role of enantiomers (Masubuchi et al., 1993).
9. Ractopamine on Muscle Morphometrics
Gonzalez et al. (2008) explored the effects of Ractopamine-HCl on muscle morphometrics in cull cows. Their research provides insights into the use of beta-adrenergic agonists in livestock and its impact on muscle development (Gonzalez et al., 2008).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1184982-94-2 |
---|---|
Produktname |
rac 7-Hydroxy Propranolol-d5 |
Molekularformel |
C16H21NO3 |
Molekulargewicht |
280.379 |
IUPAC-Name |
8-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3/i9D2,10D2,14D |
InChI-Schlüssel |
ZAVISZICVBECEV-BEHIUOGBSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O |
Synonyme |
8-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol-d5; _x000B_(+/-)-8-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol-d5; _x000B_ |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.